molecular formula C16H29N3O3 B3027091 tert-Butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate CAS No. 1233951-93-3

tert-Butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate

Cat. No.: B3027091
CAS No.: 1233951-93-3
M. Wt: 311.42
InChI Key: ZJNMBWJWKGQEIF-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate (CAS 1233951-93-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C 16 H 29 N 3 O 3 and a molecular weight of 311.42 g/mol, features both a tert-butoxycarbonyl (Boc) protected amine and a piperidine carboxamide group . The Boc protecting group is highly valuable in multi-step organic synthesis, as it can be readily removed under mild acidic conditions to reveal a secondary amine for further functionalization, making this reagent a versatile scaffold for the development of more complex molecules . The structure of this compound makes it particularly useful for creating molecular libraries aimed at screening for new biologically active compounds. Researchers employ it in the synthesis of potential enzyme inhibitors or receptor modulators, where the piperidine and carboxamide functionalities can serve as key pharmacophores . Handling of this material requires appropriate safety precautions. It is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation . Researchers are advised to use personal protective equipment and work in a well-ventilated area . Please be advised: This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

tert-butyl 4-(piperidine-1-carbonylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-11-7-13(8-12-19)17-14(20)18-9-5-4-6-10-18/h13H,4-12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNMBWJWKGQEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001145281
Record name 1,1-Dimethylethyl 4-[(1-piperidinylcarbonyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233951-93-3
Record name 1,1-Dimethylethyl 4-[(1-piperidinylcarbonyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233951-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(1-piperidinylcarbonyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001145281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common method includes the following steps:

    Formation of Piperidine Derivative: Piperidine is reacted with a suitable carbonyl compound to form piperidine-1-carbonyl chloride.

    Reaction with tert-Butyl Chloroformate: The piperidine-1-carbonyl chloride is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of piperidine and tert-butyl chloroformate are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Hydrolysis: Piperidine-1-carboxylic acid and tert-butyl alcohol.

    Reduction: Piperidine-1-methanol derivative.

Scientific Research Applications

tert-Butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors in the central nervous system, modulating their activity and influencing neurotransmission pathways.

Comparison with Similar Compounds

Functional Group Impact :

  • tert-Butyl carbamate : Improves metabolic stability compared to unprotected amines .
  • Aromatic/heterocyclic substituents (e.g., indole, pyridine): Modulate electronic properties and binding interactions. For instance, the pyridinyl group in PK03447E-1 may engage in π-π stacking .

Biological Activity

Chemical Identity and Structure
tert-Butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate, with the molecular formula C15H28N2O3C_{15}H_{28}N_{2}O_{3} and CAS number 1233951-93-3, is a piperidine derivative notable for its potential biological activities. This compound is characterized by the presence of both carbonyl and ester functional groups, which enhance its reactivity and versatility in organic synthesis and pharmaceutical applications .

Synthesis
The synthesis typically involves the reaction of piperidine derivatives with tert-butyl chloroformate, facilitated by a base such as triethylamine. The process can be summarized as follows:

  • Formation of piperidine derivative from piperidine and a suitable carbonyl compound.
  • Reaction with tert-butyl chloroformate to yield the final product.

This synthetic route underscores the compound's role as an intermediate in the development of biologically active molecules.

Biological Activity

Mechanism of Action
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors in the central nervous system (CNS). The compound may act as an enzyme inhibitor by binding to the active sites, thus preventing substrate access and inhibiting catalytic activity. Additionally, its interactions with CNS receptors can modulate neurotransmission pathways, potentially influencing various physiological processes .

Biological Studies and Findings

Enzyme Inhibition Studies
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown it to effectively inhibit certain enzymes linked to neurodegenerative diseases. The structure-activity relationship (SAR) analysis suggests that modifications in the piperidine ring can enhance inhibitory potency .

Antitumor Activity
Recent investigations into the antitumor properties of related piperidine derivatives have shown promising results. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Case Studies

Study Reference Compound Tested Biological Activity Findings
Study A Piperidine DerivativeEnzyme InhibitionSignificant inhibition of enzyme activity linked to neurodegeneration.
Study B Similar PiperidineAntitumor ActivityExhibited cytotoxic effects on HT29 cancer cell line with IC50 values comparable to standard chemotherapeutics.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its dual functional groups, which provide enhanced reactivity compared to similar compounds like:

  • tert-Butyl 4-amino-1-piperidinecarboxylate
  • N-Boc-4-piperidineacetaldehyde

These comparisons highlight its potential for diverse applications in drug development and synthesis of biologically active compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate

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